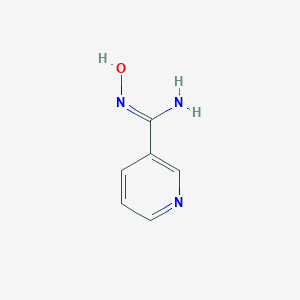

3-Pyridylamide oxime

Description

Properties

IUPAC Name |

N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBMQGDKWIPBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936093 | |

| Record name | N-Hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594-58-7 | |

| Record name | 1594-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1594-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide Oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyridylamide Oxime (CAS Number 1594-58-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylamide oxime, also known as N'-hydroxypyridine-3-carboximidamide, is a chemical compound with the CAS number 1594-58-7. It belongs to the family of pyridyl oximes, a class of compounds extensively studied for their potential therapeutic applications, particularly in the field of toxicology and neuroprotection. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on its role as a synthetic intermediate in drug development. While specific quantitative biological data for this particular compound is limited in publicly available literature, this guide will draw upon the broader context of pyridinium (B92312) oximes to illustrate its potential applications.

Chemical and Physical Properties

This compound is a white to light yellow solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1594-58-7 | [1][2] |

| Molecular Formula | C₆H₇N₃O | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| Melting Point | 130-135 °C | [1] |

| Appearance | White to light yellow solid | [1] |

| Synonyms | N-Hydroxynicotinamidine, 3-Pyridinecarboxamide oxime | [2] |

| InChI Key | AQBMQGDKWIPBRF-UHFFFAOYSA-N | [1] |

| SMILES | NC(=NO)c1cccnc1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-cyanopyridine (B1664610) (nicotinonitrile) with hydroxylamine (B1172632). This is a common method for the preparation of amidoximes from nitriles.

General Reaction Scheme

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the synthesis of amidoximes from nitriles and may require optimization for specific laboratory conditions.

Materials:

-

3-Cyanopyridine (Nicotinonitrile)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol (or other suitable alcohol)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2 equivalents). The sodium carbonate is added to neutralize the HCl released from hydroxylamine hydrochloride, thereby generating the free hydroxylamine base in situ.

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then treated with water to dissolve the inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Activity and Potential Applications

This compound serves as a crucial synthetic intermediate for the development of more complex pharmaceutical compounds. Its structural motif is of particular interest in the context of treating organophosphate poisoning.

Acetylcholinesterase Reactivation

Organophosphorus (OP) compounds, found in pesticides and nerve agents, are potent inhibitors of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal.

Pyridinium oximes are a class of compounds that can act as reactivators of OP-inhibited AChE. The primary mechanism involves the nucleophilic attack of the oxime on the phosphorus atom of the organophosphate, which is covalently bound to the serine residue in the active site of AChE. This process regenerates the active enzyme.

Quantitative Data on Related Pyridinium Oximes

| Oxime | Inhibited AChE Source | Reactivation Rate Constant (kᵣ, min⁻¹) | Reference(s) |

| Pralidoxime (2-PAM) | Sarin-inhibited human | 0.02 - 0.14 | [3] |

| Obidoxime | Sarin-inhibited human | 0.25 - 1.8 | [3] |

| HI-6 | Sarin-inhibited human | 0.30 - 2.5 | [3] |

| TMB-4 | Tabun-inhibited human | Data varies | [3] |

Note: The reactivation efficacy of oximes is highly dependent on the specific organophosphate inhibitor, the source of the acetylcholinesterase, and the experimental conditions. The data presented here is for illustrative purposes.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Hazard Classifications:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Recommended storage temperature is 2-8°C for long-term storage.

Conclusion

This compound (CAS 1594-58-7) is a valuable synthetic intermediate, particularly for the development of more complex pyridinium oximes with potential applications as acetylcholinesterase reactivators in the treatment of organophosphate poisoning. While detailed biological data for this specific compound is scarce, the established chemistry of amidoxime (B1450833) synthesis and the well-documented role of pyridinium oximes in drug development highlight its importance for researchers in medicinal chemistry and related fields. Further investigation into the quantitative biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

N-Hydroxynicotinamidine: A Technical Guide for Drug Discovery Professionals

Abstract

N-Hydroxynicotinamidine, also known by its IUPAC name N'-hydroxypyridine-3-carboximidamide, is a molecule of interest within the broader class of nicotinamide (B372718) derivatives. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active nicotinamides and N-hydroxyamidines suggests potential applications in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and potential biological activities based on analogous compounds. All data presented herein, unless otherwise specified, is theoretical and intended to guide future research endeavors.

Chemical Structure and Properties

N-Hydroxynicotinamidine is a derivative of nicotinamidine where a hydroxyl group is attached to the imine nitrogen. The core structure consists of a pyridine (B92270) ring substituted at the 3-position with an N-hydroxyamidine functional group.

Chemical Formula: C₆H₇N₃O

Molecular Weight: 137.14 g/mol

IUPAC Name: N'-hydroxypyridine-3-carboximidamide

Predicted Physicochemical Properties

| Property | Predicted Value | Reference Compound Data (N-Hydroxyisonicotinimidamide) |

| Molecular Weight | 137.14 g/mol | 137.14 g/mol [1] |

| Exact Mass | 137.05891 g/mol | 137.058911855 Da[1] |

| Topological Polar Surface Area | 71.5 Ų | 71.5 Ų[1] |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 1 | 1 |

Predicted Spectroscopic Data

Detailed experimental spectra for N-Hydroxynicotinamidine are not currently published. The following sections provide predicted spectroscopic characteristics based on the known spectra of related pyridine derivatives and functional groups.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show distinct signals for the pyridine ring protons and the protons of the N-hydroxyamidine group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H2 | 8.8 - 9.0 | s |

| Pyridine H4 | 8.2 - 8.4 | d |

| Pyridine H5 | 7.5 - 7.7 | dd |

| Pyridine H6 | 8.6 - 8.8 | d |

| -NH₂ | 6.0 - 6.5 | br s |

| -OH | 9.5 - 10.0 | br s |

Note: Chemical shifts are highly dependent on solvent and concentration. The values above are estimations.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon atoms of the pyridine ring and the amidine group.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (amidine) | 150 - 155 |

| Pyridine C2 | 148 - 152 |

| Pyridine C3 | 130 - 135 |

| Pyridine C4 | 123 - 128 |

| Pyridine C5 | 135 - 140 |

| Pyridine C6 | 147 - 151 |

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the N-H, O-H, C=N, and C-N functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H | 3200 - 3600 (broad) | Stretching |

| N-H | 3100 - 3500 (medium) | Stretching (asymmetric and symmetric) |

| C=N (imine) | 1640 - 1690 (strong) | Stretching |

| C-N | 1250 - 1350 (medium) | Stretching |

| Aromatic C-H | 3000 - 3100 (weak) | Stretching |

| Aromatic C=C | 1400 - 1600 (medium, multiple bands) | Stretching |

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 137. Key fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN.

| m/z | Predicted Fragment Ion |

| 137 | [M]⁺ |

| 120 | [M - NH₃]⁺ |

| 121 | [M - O]⁺ |

| 109 | [M - CO]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Protocols: Proposed Synthesis

A plausible and commonly employed method for the synthesis of N'-hydroxycarboximidamides involves the reaction of a nitrile with hydroxylamine (B1172632).[2]

Synthesis of N'-hydroxypyridine-3-carboximidamide

This protocol is adapted from general procedures for the synthesis of N'-hydroxyamidoximes.

Reaction Scheme:

Figure 1. Proposed synthesis of N-Hydroxynicotinamidine.

Materials:

-

3-Cyanopyridine

-

Hydroxylamine hydrochloride

-

Sodium carbonate or other suitable base

-

Ethanol

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of 3-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).

-

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Hydroxynicotinamidine.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for N-Hydroxynicotinamidine, the broader class of nicotinamide and nicotinic acid derivatives has been extensively studied and shown to possess a wide range of biological properties. These include antimicrobial, antifungal, and potential anticancer activities.

Hypothetical Signaling Pathway Inhibition

Based on the activities of related nicotinamide derivatives, N-Hydroxynicotinamidine could potentially act as an inhibitor of various enzymes. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key enzyme in a pathological signaling pathway.

Figure 2. Hypothetical inhibition of a kinase signaling pathway.

Conclusion

N-Hydroxynicotinamidine represents an under-explored molecule with potential for applications in drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The information presented herein is intended to serve as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological activity profile of N-Hydroxynicotinamidine.

References

An In-depth Technical Guide to the Synthesis of 3-Pyridylamide Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylamide oxime, also known as N'-hydroxy-3-pyridinecarboximidamide, is a valuable synthetic intermediate in the pharmaceutical and medicinal chemistry sectors.[1] Its structural motif, featuring a pyridine (B92270) ring and an amidoxime (B1450833) functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in its preparation and use.

Core Synthesis Pathway: From 3-Cyanopyridine (B1664610) to this compound

The most direct and widely recognized method for the synthesis of this compound involves the reaction of 3-cyanopyridine with hydroxylamine (B1172632). This nucleophilic addition of hydroxylamine to the nitrile group of 3-cyanopyridine is a common and effective method for the formation of amidoximes.

The overall reaction is as follows:

References

An In-depth Technical Guide to 3-Pyridylamide Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of 3-Pyridylamide oxime, a compound of interest in pharmaceutical synthesis.

Core Molecular Data

This compound, also known as N-Hydroxynicotinamidine, is a synthetic intermediate.[1] Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₆H₇N₃O[1][2][3][4][5][6] |

| Molecular Weight | 137.14 g/mol [2][3][6][7] |

| CAS Number | 1594-58-7[1][2] |

Chemical Structure

The structural arrangement of this compound is a key determinant of its chemical reactivity and potential applications in drug design and synthesis.

Caption: Chemical structure of this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS 1594-58-7 | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pyridine-3-carboxamidoxime | C6H7N3O | CID 5357883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pyridylamidoxime - CAS:1594-58-7 - Sunway Pharm Ltd [3wpharm.com]

Solubility Profile of 3-Pyridylamide Oxime: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-pyridylamide oxime. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous compounds, 2-pyridylamide oxime and benzamide (B126) oxime, to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining solubility via the widely accepted shake-flask method is provided.

Analog Solubility Data

To approximate the solubility profile of this compound, data from structurally similar compounds can be referenced. The following table summarizes the available quantitative solubility data for 2-pyridylamide oxime and benzamide oxime in various common solvents. This information serves as a useful starting point for solvent selection in experimental and formulation studies.

| Compound | Solvent | Solubility |

| 2-Pyridylamide oxime | Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | |

| Ethanol | 20 mg/mL | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | |

| Benzamide oxime | Ethanol | ~30 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2.5 mg/mL |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] The following protocol outlines a general procedure that can be adapted for this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, PBS)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

3-Pyridylamide Oxime: A Technical Overview of its Spectral Characteristics and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylamide oxime, also known as N'-hydroxypyridine-3-carboximidamide, is a valuable synthetic intermediate in pharmaceutical research and development.[1][2] Its structural features, combining a pyridine (B92270) ring with an amide oxime group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate characterization of this compound is paramount for its effective use, and this guide provides an in-depth look at its expected spectral properties and a general methodology for its synthesis and analysis.

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound based on characteristic values for similar structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 - 8.9 | d | 1H | H-2 (Pyridine) |

| ~8.6 - 8.8 | dd | 1H | H-6 (Pyridine) |

| ~7.9 - 8.1 | dt | 1H | H-4 (Pyridine) |

| ~7.3 - 7.5 | dd | 1H | H-5 (Pyridine) |

| ~10.0 - 11.0 | s (broad) | 1H | N-OH |

| ~5.5 - 6.5 | s (broad) | 2H | NH₂ |

Note: Predicted values are for a typical deuterated solvent like DMSO-d₆. Chemical shifts and multiplicities are estimations based on the electronic environment of the protons.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 - 155 | C=N (Amide Oxime) |

| ~148 - 152 | C-2 (Pyridine) |

| ~147 - 151 | C-6 (Pyridine) |

| ~135 - 140 | C-4 (Pyridine) |

| ~130 - 135 | C-3 (Pyridine) |

| ~122 - 126 | C-5 (Pyridine) |

Note: Predicted values are for a typical deuterated solvent like DMSO-d₆. The chemical shift of the carbon in the C=N bond is a key identifier.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Oxime) |

| 3400 - 3100 | Medium | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~1640 | Medium to Strong | C=N Stretch (Oxime) |

| 1600 - 1450 | Medium to Strong | C=C and C=N Stretching (Pyridine Ring) |

| ~950 | Medium | N-O Stretch (Oxime) |

Note: These are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 137.06 | [M]⁺ (Molecular Ion) |

| 121 | [M-O]⁺ |

| 120 | [M-OH]⁺ |

| 104 | [M-NH₂OH]⁺ |

| 78 | Pyridine fragment |

Note: Fragmentation patterns can vary based on the ionization method used. The molecular ion peak is expected at m/z 137.14.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. Researchers should adapt these methods based on their specific laboratory conditions and available equipment.

Synthesis of this compound from 3-Cyanopyridine (B1664610)

This procedure outlines the conversion of a nitrile to an amidoxime, a common synthetic route for this class of compounds.

Materials:

-

3-Cyanopyridine

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-cyanopyridine in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride and sodium bicarbonate to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.

-

The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a solid.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. The spectrum should be referenced to the residual solvent peak.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the longer acquisition times required, a more concentrated sample may be necessary.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Analysis: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

References

N-Hydroxynicotinamidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxynicotinamidine, also known as N'-hydroxypyridine-3-carboximidamide, is a pyridine-based amidoxime (B1450833) that holds potential for investigation in medicinal chemistry and drug discovery. As a derivative of nicotinamide (B372718) (a form of vitamin B3), it is positioned at the intersection of established biological pathways and novel chemical functionalities. This technical guide provides a comprehensive overview of the characterization of N-Hydroxynicotinamidine, including its chemical and physical properties, detailed synthesis protocols, and predicted spectral data. Furthermore, this document explores the potential biological activities and mechanisms of action by examining related nicotinamide and amidoxime derivatives, offering a roadmap for future research and development.

Chemical and Physical Properties

N-Hydroxynicotinamidine is a small molecule with the chemical formula C6H7N3O. Its structure features a pyridine (B92270) ring, a core component of many biologically active compounds, and an amidoxime functional group, which is known to be a versatile pharmacophore.

| Property | Value | Source |

| IUPAC Name | N'-hydroxypyridine-3-carboximidamide | --INVALID-LINK-- |

| Synonyms | N-Hydroxynicotinamidine, 3-Pyridylamidoxime, Nicotinamide oxime | --INVALID-LINK-- |

| CAS Number | 1217433-56-1 | --INVALID-LINK-- |

| Molecular Formula | C6H7N3O | --INVALID-LINK-- |

| Molecular Weight | 137.14 g/mol | --INVALID-LINK-- |

| Predicted XLogP3 | -0.1 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Predicted Rotatable Bond Count | 1 | --INVALID-LINK-- |

Synthesis of N-Hydroxynicotinamidine

The most common and straightforward method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). This method is applicable to the synthesis of N-Hydroxynicotinamidine from 3-cyanopyridine (B1664610).

Experimental Protocol: Synthesis from 3-Cyanopyridine

Materials:

-

3-Cyanopyridine

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium carbonate (Na2CO3) or another suitable base (e.g., triethylamine)

-

Ethanol or Methanol (solvent)

-

Water

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in a minimal amount of water.

-

Add a solution of sodium carbonate (2.0 equivalents) in water to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.

-

To this aqueous solution, add a solution of 3-cyanopyridine (1.0 equivalent) in ethanol.

-

The reaction mixture is then stirred at room temperature or heated to reflux (typically 60-80°C) for a period of 1 to 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion of the reaction, the mixture is cooled to room temperature. If inorganic salts have precipitated, they are removed by filtration.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to yield N-Hydroxynicotinamidine as a crystalline solid.

Synthesis Workflow

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for N-Hydroxynicotinamidine, this section provides predicted spectral data and an interpretation based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N-Hydroxynicotinamidine would exhibit signals corresponding to the protons on the pyridine ring and the protons of the amidoxime group.

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 | s | 1H | H-2 (Pyridine) |

| ~8.6 | d | 1H | H-6 (Pyridine) |

| ~7.9 | d | 1H | H-4 (Pyridine) |

| ~7.4 | dd | 1H | H-5 (Pyridine) |

| ~9.5 | s (broad) | 1H | N-OH |

| ~5.8 | s (broad) | 2H | -NH2 |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad signals or not be observed at all in the presence of D2O.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show six distinct signals for the carbon atoms in N-Hydroxynicotinamidine.

| Predicted Chemical Shift (ppm) | Assignment |

| ~150 | C=N (Amidoxime) |

| ~152 | C-2 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~123 | C-4 (Pyridine) |

| ~148 | C-5 (Pyridine) |

| ~128 | C-6 (Pyridine) |

Note: These are approximate chemical shifts. The actual values can be influenced by the solvent and other factors.

Infrared (IR) Spectroscopy

The IR spectrum of N-Hydroxynicotinamidine is expected to show characteristic absorption bands for the O-H, N-H, C=N, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (from N-OH) |

| 3350 - 3150 | Medium | N-H stretch (from -NH2) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1650 | Strong | C=N stretch (Amidoxime) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~900-650 | Medium to Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry

The electron ionization (EI) mass spectrum of N-Hydroxynicotinamidine is expected to show a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN from the molecular ion.

Predicted Fragmentation:

-

m/z 137: Molecular ion [C6H7N3O]⁺

-

m/z 120: Loss of NH₃

-

m/z 119: Loss of H₂O

-

m/z 110: Loss of HCN

-

m/z 78: Pyridine ring fragment

Potential Biological Activity and Mechanism of Action

Enzyme Inhibition

Nicotinamide and its derivatives are known to be involved in numerous enzymatic processes. For instance, various nicotinamide derivatives have been investigated as inhibitors of enzymes such as succinate (B1194679) dehydrogenase and as modulators of angiogenesis by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2).[2][3] The amidoxime group can act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes.

Antimicrobial and Antiviral Activity

Pyridine-based compounds, including amidoxime derivatives, have shown a broad spectrum of antimicrobial and antiviral activities.[4] For example, N-Hydroxypyridine-3-carboxamide, a related compound, has been reported to have an inhibitory effect on viral replication.[3]

Signaling Pathway Modulation

The nicotinamide scaffold is central to the coenzyme NAD+, which plays a critical role in cellular redox reactions and is a substrate for several enzymes involved in signaling pathways, such as PARPs and sirtuins. It is plausible that N-Hydroxynicotinamidine could modulate these or other signaling pathways. Further research is needed to elucidate its specific molecular targets and mechanisms of action.

Experimental Workflow for Biological Evaluation

Conclusion

N-Hydroxynicotinamidine is a compound of interest for chemical and biological research due to its nicotinamide core and amidoxime functionality. While experimental data on this specific molecule is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the activities of related compounds. The detailed protocols and predicted spectral data herein serve as a valuable resource for researchers initiating studies on N-Hydroxynicotinamidine, paving the way for the exploration of its therapeutic potential. Further experimental validation is essential to fully elucidate the properties and biological profile of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Hydroxypyridine-3-carboxamide | 5657-61-4 | FAA65761 [biosynth.com]

- 4. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-Pyridylamide Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-pyridylamide oxime. The information is compiled to assist researchers, scientists, and drug development professionals in ensuring the integrity of this compound throughout its lifecycle, from laboratory research to potential pharmaceutical applications. The stability profile is discussed through the lens of forced degradation studies, including hydrolytic, thermal, oxidative, and photolytic stability. Where direct data for this compound is not available, information from structurally related compounds, such as other pyridine (B92270) oximes and nicotinamide (B372718) derivatives, is used to infer its likely stability characteristics.

Chemical and Physical Properties

This compound, also known as N-Hydroxynicotinamidine, is a synthetic intermediate with potential applications in pharmaceutical synthesis.[1][2]

| Property | Value | Reference |

| CAS Number | 1594-58-7 | [1] |

| Molecular Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Synonyms | N-Hydroxynicotinamidine, Nicotinaldehyde oxime | [1][4] |

Hydrolytic Stability

The hydrolytic stability of oximes is highly dependent on pH. Generally, oximes are significantly more resistant to hydrolysis than analogous imines and hydrazones. This stability is attributed to the electronegativity of the oxygen atom in the C=N-OH group. The hydrolysis of oximes is typically acid-catalyzed.

Expected pH-Stability Profile for this compound:

-

Acidic Conditions (pH < 4): Relatively high stability is expected. The primary degradation pathway may involve slow hydrolysis of the oxime to nicotinamide and hydroxylamine.

-

Neutral Conditions (pH 6-8): Moderate stability. The rate of hydrolysis is expected to be slow but faster than under acidic conditions. For the related oxime HLö 7, primary attack at pH 7.4 occurs on the oxime group.[6]

-

Alkaline Conditions (pH > 8): Lower stability. Base-catalyzed hydrolysis of the oxime is the likely degradation route. The amide group is generally stable to hydrolysis under mild basic conditions due to resonance stabilization.

Table 1: Predicted Hydrolytic Stability of this compound Based on Related Compounds

| pH Condition | Expected Stability | Primary Degradation Pathway (Predicted) | Reference |

| pH 2.0 - 3.0 | High | Slow hydrolysis of the oxime group. | [5] |

| pH 7.4 | Moderate | Hydrolysis of the oxime group, potentially leading to nicotinamide. | [6] |

| pH > 9.0 | Low | Base-catalyzed hydrolysis of the oxime group. | [7] |

Thermal Stability

Oxime-containing compounds can be thermally sensitive and may undergo exothermic decomposition upon heating.[8] A thermal analysis of pyrazine-2-amidoxime, a structural analogue, revealed a multi-stage decomposition process. The first stage, occurring between 153°C and 270°C, was associated with the loss of the pyrazine (B50134) molecule, followed by the decomposition of the amidoxime (B1450833) group at higher temperatures (271-316°C).[9] For (Z)-glyoxylic acid oxime, decomposition begins at temperatures above 160°C.[8]

Given this information, this compound should be handled with care at elevated temperatures. The presence of both a pyridine ring and an amide oxime functional group suggests a complex thermal degradation profile.

Table 2: Thermal Stability Data for Structurally Related Amidoximes

| Compound | Decomposition Onset | Method | Reference |

| Pyrazine-2-amidoxime | 153°C | TGA/DTG | [9] |

| (Z)-glyoxylic acid oxime | >160°C | Not specified | [8] |

Photostability

The International Council for Harmonisation (ICH) guideline Q1B outlines the requirements for photostability testing.[10] This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) light.[11]

The pyridine ring is known to be photoreactive, which may make this compound susceptible to photodegradation. Nicotinamide, the parent amide, can also be sensitive to heat and light.[12] Therefore, it is crucial to protect this compound from light exposure to prevent the formation of photodegradation products.

Table 3: Recommended Conditions for Confirmatory Photostability Studies (ICH Q1B)

| Light Source | Total Exposure |

| Cool white fluorescent lamp | Not less than 1.2 million lux hours |

| Near UV fluorescent lamp (320-400 nm) | Not less than 200 watt hours/m² |

Oxidative Stability

Oxidation is a common degradation pathway for pharmaceuticals, often initiated by atmospheric oxygen (autoxidation), radical species, or peroxides present as impurities in excipients.[13] Forced degradation studies for oxidation typically employ agents like hydrogen peroxide (H₂O₂) or free-radical initiators such as azobisisobutyronitrile (AIBN).[14][15]

For this compound, potential sites of oxidation include the pyridine ring nitrogen and the oxime group. The specific degradation products will depend on the oxidizing agent and reaction conditions.

Potential Degradation Pathways

Based on the chemistry of the functional groups and data from related compounds, several degradation pathways can be postulated for this compound.

-

Hydrolysis: The primary hydrolytic pathway is the cleavage of the C=N bond of the oxime to yield nicotinamide and hydroxylamine.

-

Dehydration: Under certain acidic conditions, oximes can undergo dehydration to form nitriles (in this case, 3-cyanopyridine).

-

Beckmann Rearrangement: Treatment with various acids can induce the Beckmann rearrangement, converting the oxime into an amide.[16]

-

Oxidation: The pyridine ring and oxime group are susceptible to oxidation, leading to N-oxides or other oxidized species.

-

Photodegradation: The pyridine moiety can undergo complex photoreactions, including transposition of ring atoms.[17]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. rdlaboratories.com [rdlaboratories.com]

- 12. benchchem.com [benchchem.com]

- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-Pyridylamide Oxime Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 3-Pyridylamide oxime (CAS No. 1594-58-7). The data herein is compiled from Safety Data Sheets (SDS) and supplemented with standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) guidelines to provide a robust resource for professionals handling this compound.

Chemical and Physical Properties

This compound, also known as N-Hydroxy-3-pyridinecarboximidamide, is a synthetic intermediate utilized in pharmaceutical synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1594-58-7 | [1] |

| Molecular Formula | C6H7N3O | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥97.0% | [2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.[1]

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Signal Word: Warning

Pictogram:

Toxicological Summary

Experimental Protocols

The following sections detail the likely experimental methodologies used to determine the skin and eye irritation potential of this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Preparation: The day before the test, a small area of the animal's dorsal skin is clipped free of fur.

-

Application: A dose of 0.5 g of the solid test substance is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch and tape. An untreated area of skin serves as a control.

-

Exposure: The substance is left in contact with the skin for a 4-hour period.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. The observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of the skin reactions is graded according to a numerical scoring system.

A substance is identified as an irritant if it produces reversible inflammatory changes.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

-

Animal Model: The albino rabbit is typically used for this assay.

-

Application: A single dose of the test substance (approximately 0.1 mL of a solution or 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations can be extended up to 21 days to determine the reversibility of the effects.

-

Scoring: The ocular lesions are scored based on a standardized system.

A substance is classified as an eye irritant if it causes reversible ocular changes.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:[1]

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |

| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. |

| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe. |

Handling and Storage

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of dust. Use only in a well-ventilated area.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for chemical safety assessment and a potential signaling pathway for skin irritation.

Caption: Workflow for Chemical Safety Assessment.

Caption: Hypothetical Signaling Pathway for Skin Irritation.

References

Commercial Suppliers and Technical Overview of 3-Pyridylamide Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylamide oxime, also known by its chemical name N'-hydroxy-3-pyridinecarboximidamide (CAS No. 1594-58-7), is a heterocyclic organic compound. It serves as a valuable synthetic intermediate in the development of pharmaceutical compounds.[1][2] Its structure, featuring a pyridine (B92270) ring and an amide oxime group, makes it a subject of interest in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Pyridine oxime derivatives, as a class, are recognized for a variety of biological activities, including but not limited to their roles as cholinesterase reactivators and kinase inhibitors.[3][4]

Commercial Availability

This compound is readily available from several commercial chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of suppliers and their product specifications.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| Santa Cruz Biotechnology | This compound | 1594-58-7 | C₆H₇N₃O | 137.14 | - | Alternate Name: N-Hydroxynicotinamidine. For research use only.[1] |

| MedChemExpress (MCE) | This compound | 1594-58-7 | C₆H₇N₃O | 137.14 | ≥97.0% (by ¹H NMR) | Stated as a synthetic intermediate for pharmaceutical synthesis.[2][5] |

| ChemScene | This compound | 1594-58-7 | C₆H₇N₃O | 137.14 | ≥97% | - |

| TCI America | 3-Pyridinecarboxamide Oxime | 1594-58-7 | C₆H₇N₃O | 137.14 | >98.0% (HPLC) | Synonyms: 3-Pyridylamidoxime, Nicotinamide Oxime. White to light yellow powder/crystal. |

| Ambeed | This compound | 1594-58-7 | C₆H₇N₃O | 137.14 | 98% | - |

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1594-58-7 | [1] |

| Molecular Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [5] |

| Appearance | White to light yellow solid/powder/crystal | TCI America |

| Synonyms | N'-hydroxy-3-pyridinecarboximidamide, N-Hydroxynicotinamidine, Nicotinamide Oxime | [1], TCI America |

Potential Applications in Research and Drug Development

While specific biological data for this compound is not extensively available in the public domain, the broader class of pyridine oximes has been investigated for several therapeutic applications. This suggests potential areas of research for this compound and its derivatives.

Cholinesterase Reactivation

Pyridinium (B92312) oximes are well-known for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides.[5][6] The mechanism involves the oxime group acting as a nucleophile to displace the phosphate (B84403) group from the serine residue in the active site of the enzyme, thereby restoring its function.[5]

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[4] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[4] Pyrido[2,3-d]pyrimidine (B1209978) inhibitors, for example, have been shown to target a range of protein kinases.[7] The structural similarity suggests that derivatives of this compound could be explored for kinase inhibitory activity.

Experimental Protocols

General Protocol for In Vitro Cholinesterase Reactivation Assay

This protocol outlines the steps to assess the ability of an oxime compound to reactivate organophosphate-inhibited acetylcholinesterase (AChE).

-

Enzyme Preparation:

-

Prepare a stock solution of human recombinant AChE in a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.4).

-

-

Inhibition of AChE:

-

Incubate the AChE solution with an organophosphate inhibitor (e.g., a nerve agent surrogate like NIMP or a pesticide like paraoxon) to achieve significant inhibition (typically >95%).

-

Remove the excess, unreacted organophosphate by dialysis or gel filtration against the assay buffer.[8]

-

-

Reactivation Reaction:

-

Incubate the inhibited enzyme with the test oxime compound (e.g., this compound) at a specific concentration (e.g., 10 µM or 100 µM) for a defined period (e.g., 15 or 30 minutes) at 37°C.[8]

-

-

Measurement of AChE Activity (Ellman's Method):

-

The reaction mixture for the activity measurement typically contains:

-

A portion of the reactivation reaction mixture.

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

-

Assay buffer.[8]

-

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

-

Monitor the increase in absorbance at 412 nm, which results from the reaction of thiocholine (B1204863) (the product of acetylcholine (B1216132) hydrolysis) with DTNB.

-

The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of reactivation by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited (native) enzyme and the inhibited enzyme control (no oxime).

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a general workflow for screening potential drug candidates and a conceptual signaling pathway that could be investigated for pyridine oxime derivatives.

Caption: A generalized workflow for the screening and development of novel drug candidates derived from this compound.

Caption: A conceptual diagram illustrating how a this compound derivative might inhibit a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a commercially accessible compound that holds potential as a building block in medicinal chemistry and drug discovery. While specific biological data and detailed experimental protocols for this particular molecule are limited in publicly available resources, its structural class suggests promising avenues for research, particularly in the development of cholinesterase reactivators and kinase inhibitors. The provided information and representative protocols and workflows serve as a foundational guide for researchers interested in exploring the applications of this compound.

References

- 1. N-Hydroxypyridine-3-carboxamide | 5657-61-4 | FAA65761 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Purity Standards for Research-Grade 3-Pyridylamide Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for research-grade 3-Pyridylamide oxime, a key synthetic intermediate in pharmaceutical development. Ensuring high purity is critical for the reliability and reproducibility of research data and for the safety and efficacy of downstream drug candidates. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound.

Introduction to this compound

This compound, also known as N-Hydroxynicotinamidine, is a synthetic intermediate widely used in the synthesis of various pharmaceutical compounds.[1][2][3] Its chemical structure consists of a pyridine (B92270) ring with an amide oxime functional group at the 3-position. The integrity of this molecule is paramount, as impurities can lead to undesirable side reactions, reduced yield, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API).

Chemical Profile:

| Parameter | Value |

| CAS Number | 1594-58-7[2] |

| Molecular Formula | C₆H₇N₃O[2] |

| Molecular Weight | 137.14 g/mol [4] |

| Alternate Names | N-Hydroxynicotinamidine[2] |

Purity Specifications and Impurity Profile

For research applications, this compound should ideally be of the highest purity to ensure the validity of experimental results. Commercial suppliers of research-grade materials typically offer purities of ≥97% or ≥98%.

Typical Purity Specifications

The following table summarizes common analytical specifications for research-grade this compound.

| Parameter | Specification | Method |

| Appearance | White to off-white or light yellow solid | Visual Inspection |

| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Purity (by NMR) | ≥ 97.0% | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR |

| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Potential Impurities

Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. The most common synthetic route involves the reaction of 3-cyanopyridine (B1664610) with hydroxylamine.

Potential Process-Related Impurities:

| Impurity Name | Structure | Origin |

| 3-Cyanopyridine | Unreacted starting material.[5] | |

| Nicotinamide (3-Pyridinecarboxamide) | Hydrolysis of 3-cyanopyridine or this compound. | |

| Nicotinic Acid (3-Pyridinecarboxylic Acid) | Further hydrolysis of nicotinamide.[5] |

Potential Degradation Products:

This compound can degrade under various stress conditions such as heat, light, and hydrolysis. Forced degradation studies are crucial to identify these potential degradants.

| Degradation Pathway | Potential Products |

| Hydrolysis (Acidic/Basic) | Nicotinamide, Nicotinic Acid[6][7][8][9] |

| Oxidation | N-oxide derivatives |

| Thermal | To be determined through stress testing |

| Photolytic | To be determined through stress testing |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting related substance impurities. A typical reversed-phase HPLC method is described below.

Experimental Protocol:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 260 nm[10] |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in a 50:50 mixture of Mobile Phase A and B |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity confirmation. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

Experimental Protocol:

| Parameter | Condition |

| Instrument | 400 MHz or higher |

| Solvent | DMSO-d₆ |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

| ¹H NMR Data (Predicted) | δ ~9.8 (s, 1H, OH), ~8.9 (d, 1H, Ar-H), ~8.6 (dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~5.9 (s, 2H, NH₂) |

| ¹³C NMR Data (Predicted) | δ ~150.1, 148.5, 147.2, 134.5, 128.9, 123.7 (Aromatic carbons and C=N) |

Purity by NMR can be estimated by comparing the integral of the analyte peaks to the integrals of impurity peaks and the solvent residual peak.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify unknown impurities.

Experimental Protocol:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 138.0662 |

| Analysis Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H and N-H stretching |

| ~1640 | C=N stretching |

| 1600-1450 | Aromatic C=C stretching |

| ~950 | N-O stretching |

Visualizations

Synthesis and Impurity Formation Pathway

The following diagram illustrates the common synthesis route for this compound and the formation of key process-related impurities.

Caption: Synthesis of this compound and potential impurity formation.

Analytical Workflow for Purity Assessment

This workflow outlines the logical sequence of analytical tests performed to ensure the quality of research-grade this compound.

Caption: Analytical workflow for purity assessment of this compound.

Conclusion

The quality of research-grade this compound is fundamental to its successful application in pharmaceutical research and development. A stringent set of purity standards, coupled with robust analytical methodologies, is necessary to ensure the identity, purity, and consistency of this important synthetic intermediate. This guide provides a framework for researchers and scientists to establish and verify the quality of this compound, thereby contributing to the integrity and success of their scientific endeavors.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 6. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]

- 7. Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - Public Library of Science - Figshare [plos.figshare.com]

- 10. youtube.com [youtube.com]

- 11. scs.illinois.edu [scs.illinois.edu]

Isomeric Forms of Pyridylamide Oxime: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of Pyridylamide oxime, a class of compounds with significant potential in medicinal chemistry. This document details the synthesis, characterization, and biological activities of these isomers, with a focus on providing practical experimental protocols and comparative data to support research and development efforts.

Introduction to Pyridylamide Oximes

Pyridylamide oximes, which include isomers such as 3-Pyridylamide oxime (N-Hydroxynicotinamidine) and 4-Pyridylamide oxime, are organic compounds characterized by a pyridine (B92270) ring, an amidine group, and an oxime functional group.[1][2] The presence of the C=N double bond in the oxime group gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) isomers. These isomers can exhibit distinct physicochemical properties and biological activities, making their individual synthesis and characterization crucial for drug discovery and development. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]

Synthesis and Isomer Separation

The synthesis of pyridylamide oximes typically involves the reaction of a corresponding pyridyl nitrile with hydroxylamine (B1172632). This reaction can produce a mixture of E and Z isomers.

General Synthesis Protocol: Pyridylamide Oxime

A common method for the synthesis of pyridylamide oximes is the reaction of a pyridine carbonitrile with hydroxylamine hydrochloride in the presence of a base.[5]

Materials:

-

Pyridine carbonitrile (e.g., 3-cyanopyridine (B1664610) or 4-cyanopyridine)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) or other suitable base

-

Water

Procedure:

-

Dissolve the pyridine carbonitrile in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which may be a mixture of E and Z isomers.

Isomer Separation

The separation of E and Z isomers of pyridylamide oxime can be achieved by column chromatography on silica (B1680970) gel or by fractional crystallization.[3] The choice of solvent system for chromatography is critical and often determined empirically.

Isomer Characterization

The unambiguous determination of the stereochemistry of the oxime isomers is essential. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between E and Z oxime isomers in solution.[3] The chemical shifts of protons and carbons near the C=N bond are sensitive to the stereochemistry.

General Trends in NMR Spectra of Oxime Isomers:

-

¹H NMR: Protons of substituents syn to the hydroxyl group in the Z-isomer are typically shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the E-isomer due to the anisotropic effect of the C=N bond.[3]

-

¹³C NMR: The chemical shift of the carbon atom of the C=N double bond and the carbons of the substituents attached to it will differ between the E and Z isomers. Steric compression in the more sterically hindered Z-isomer can cause a shielding effect, leading to an upfield shift in the signals of nearby carbon atoms.[3]

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Differences in E/Z Oxime Isomers

| Nucleus | General Observation in Z-Isomer vs. E-Isomer | Reference |

| ¹H NMR | ||

| α-Proton (syn to -OH) | Upfield shift | [3] |

| ¹³C NMR | ||

| C=N Carbon | Can be slightly shielded or deshielded | [3][6] |

| α-Carbon (syn to -OH) | Upfield shift (shielded) | [3][6] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the configuration of the oxime group in the solid state.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the purified isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100-150 K) to minimize thermal vibrations.[8]

-

Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods and refine the model using full-matrix least-squares on F².[8]

Table 2: Representative Crystallographic Data for a Nicotinamide (B372718) Derivative

| Parameter | Value | Reference |

| Compound | Nicotinamide | [9] |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/c | [9] |

| a (Å) | 3.877 | |

| b (Å) | 15.6 | |

| c (Å) | 9.375 | |

| β (°) | 98.45 | |

| Volume (ų) | 560.9 |

Biological Activities and Structure-Activity Relationships

Pyridylamide oximes and their derivatives have been investigated for a range of biological activities, including anticancer and enzyme inhibitory effects. The stereochemistry of the oxime group can significantly influence these activities.

Antiproliferative and Cytotoxic Activities

Numerous studies have demonstrated the antiproliferative effects of pyridine-containing compounds against various cancer cell lines.[4][10] While specific data for pyridylamide oxime isomers is limited, related structures provide valuable insights. For instance, some nicotinamide derivatives have shown interesting antitumor activity against hepatocellular and colon carcinoma cell lines.[4][10]

Table 3: Representative Antiproliferative Activities (IC₅₀ in µM) of Pyridine and Oxime Derivatives

| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Nicotinamide Analogue (BHEPN) | HepG2 | 0.19 | [11] |

| Nicotinamide Analogue (BHEPN) | MCF-7 | 1.18 | [11] |

| Quinolin-2(1H)-one Oxime (7c) | - | >10 | [12] |

| Flavone (B191248) Oxime (18c) | SKHep1 | 0.8 | [13] |

| Flavone Oxime (18c) | HeLa | 1.0 | [13] |

| Steroidal Oxime (1f) | A549 | 1.5 | [14] |

| Naringenin Oxime Ether (6) | HeLa | 19.3 | [8] |

| Naringenin Oxime Ether (6) | MCF-7 | 17.5 | [8] |

Enzyme Inhibition

The oxime functionality can play a role in enzyme inhibition. For example, isomers of N-substituted indole-3-carbaldehyde oximes have shown potent urease inhibitory activity, with the anti (E) isomer demonstrating higher potency in some cases.[15]

Table 4: Urease Inhibitory Activity of Syn and Anti Indole-3-carbaldehyde Oxime Isomers

| Compound (Isomer) | IC₅₀ (mM) | Reference |

| Compound 8 (syn) | 0.0516 | [15] |

| Compound 9 (anti) | 0.0345 | [15] |

| Thiourea (Reference) | 0.2387 | [15] |

Visualized Workflows and Relationships

Experimental Workflow: Synthesis and Isomer Separation

Caption: General workflow for the synthesis and separation of E and Z isomers of Pyridylamide oxime.

Characterization Workflow

Caption: Workflow for the characterization of Pyridylamide oxime isomers.

Relationship between Isomers and Biological Activity

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H) thione Derivatives as Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]